molecular formula C21H12FNO3 B2520850 N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-fluorobenzamide CAS No. 310457-09-1

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-fluorobenzamide

Cat. No.: B2520850
CAS No.: 310457-09-1
M. Wt: 345.329
InChI Key: CHDNYKCUMYVNRK-UHFFFAOYSA-N
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Description

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-fluorobenzamide is a compound that belongs to the class of anthraquinone derivatives. These compounds are known for their diverse applications in various fields, including organic synthesis, material science, and drug discovery. The structure of this compound features an anthraquinone core linked to a 4-fluorobenzamide group through an amide bond, which imparts unique chemical and physical properties.

Preparation Methods

The synthesis of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-fluorobenzamide typically involves the reaction of 1-aminoanthraquinone with 4-fluorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in a suitable solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-fluorobenzamide undergoes various chemical reactions, including:

    Oxidation: The anthraquinone core can be further oxidized to introduce additional functional groups.

    Reduction: The carbonyl groups in the anthraquinone core can be reduced to hydroxyl groups under specific conditions.

    Substitution: The fluorine atom on the benzamide group can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-fluorobenzamide has several scientific research applications:

Comparison with Similar Compounds

Similar compounds to N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-fluorobenzamide include:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-(9,10-dioxoanthracen-1-yl)-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12FNO3/c22-13-10-8-12(9-11-13)21(26)23-17-7-3-6-16-18(17)20(25)15-5-2-1-4-14(15)19(16)24/h1-11H,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHDNYKCUMYVNRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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